molecular formula C10H8N2O4S B11828374 1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole CAS No. 51144-95-7

1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole

Cat. No.: B11828374
CAS No.: 51144-95-7
M. Wt: 252.25 g/mol
InChI Key: YTQHREXERZGIKH-UHFFFAOYSA-N
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Description

1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. The molecular formula of this compound is C11H8N2O5S

Preparation Methods

The synthesis of 1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole typically involves the reaction of 2-nitrobenzenesulfonyl chloride with pyrrole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophiles. The pathways involved in its mechanism of action depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole can be compared with other similar compounds such as:

Properties

IUPAC Name

1-(2-nitrophenyl)sulfonylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4S/c13-12(14)9-5-1-2-6-10(9)17(15,16)11-7-3-4-8-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQHREXERZGIKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199167
Record name 1H-Pyrrole, 1-((2-nitrophenyl)sulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51144-95-7
Record name 1H-Pyrrole, 1-((2-nitrophenyl)sulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051144957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrole, 1-((2-nitrophenyl)sulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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